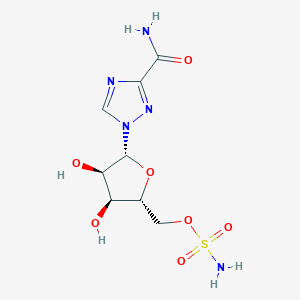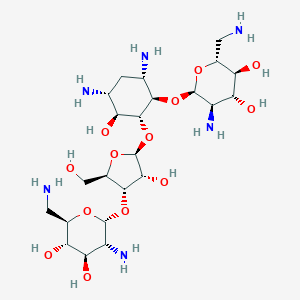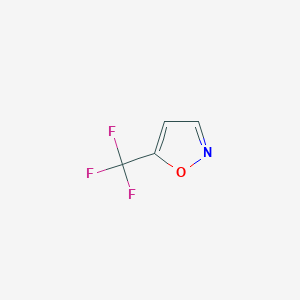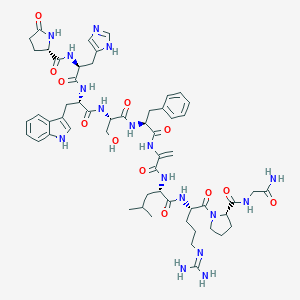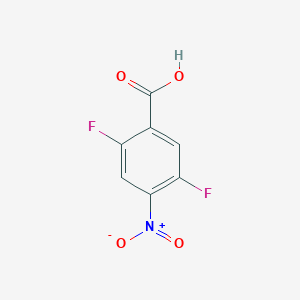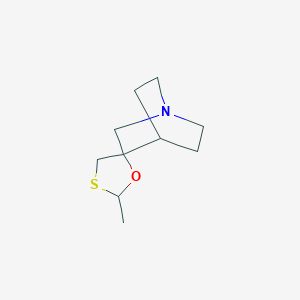
Cevimeline
説明
Cevimeline is a synthetic analog of the natural alkaloid muscarine . It is used to treat the symptoms of dry mouth often experienced by patients with Sjögren’s syndrome . It works by causing certain glands in the mouth to produce more saliva .
Molecular Structure Analysis
Cevimeline is cis-2’-methylspiro {1-azabicyclo [2.2.2] octane-3, 5’ - [1,3] oxathiolane} hydrochloride, hydrate (2:1). Its molecular formula is C10H17NOS.HCl.1/2 H2O .Chemical Reactions Analysis
Cevimeline is a parasympathomimetic agent that acts as an agonist at the muscarinic acetylcholine receptors M1 and M3 .Physical And Chemical Properties Analysis
Cevimeline has a molecular weight of 244.78. It is soluble in DMSO and water at 40 mg/mL. It is recommended to be stored as a powder at -20°C for 3 years or at 4°C for 2 years .科学的研究の応用
Cognitive Deficits and Neurodegeneration : Cevimeline improves experimentally induced cognitive deficits in animal models. It positively influences tau pathology and reduces amyloid-α levels in Alzheimer's patients, suggesting potential benefits in neurodegenerative diseases like Alzheimer's (Olekšák et al., 2021).
Treatment for Dry Mouth : Cevimeline is being studied as a treatment for dry mouth caused by radiation therapy to the head and neck (Definitions, 2020). It enhances the excitability of rat superior salivatory neurons via muscarinic receptors (Ueda et al., 2009), and its pretreatment prevents radiation-induced xerostomia (Takakura et al., 2007).
Sjögren's Syndrome Treatment : Chronic administration of cevimeline helps in Sjögren's syndrome by maintaining the proper localization of AQP-5 in salivary glands (Nakamura et al., 2013). It has shown efficacy in increasing salivary flow rate and amylase concentration, thus helping to prevent oral infections in these patients (Suzuki et al., 2005).
Mechanism of Action : As a muscarinic receptor agonist, cevimeline increases the secretion of exocrine glands. It specifically activates Na+/H+ exchange and may promote Na+ reabsorption by stabilizing epithelial sodium channel activity (Kondo et al., 2011). It significantly increases salivary substance P levels, indicating an association of this substance with the enhancement of salivary secretion (Suzuki et al., 2013).
Effectiveness in Various Conditions : Several studies highlight cevimeline's effectiveness in improving symptoms of xerostomia and dry eye in patients with Sjögren's syndrome and those undergoing radiotherapy for head and neck cancer. It's generally well-tolerated and offers substantive relief in these conditions (Petrone et al., 2002), (Chambers et al., 2007).
Safety Profile : While cevimeline is generally well-tolerated, overdose can cause muscarinic excess and mental status depression, necessitating medical intervention (Voskoboynik et al., 2011).
Safety And Hazards
Cevimeline may cause serious side effects. Stop using cevimeline and call your doctor at once if you have severe pain in your stomach, side, or lower back; vomiting; fast, slow, or uneven heart rate; painful or difficult urination; a light-headed feeling, like you might pass out; or dehydration symptoms . You should not take cevimeline if you have uncontrolled asthma, glaucoma, or an eye condition called iritis or uveitis .
特性
IUPAC Name |
2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NOS/c1-8-12-10(7-13-8)6-11-4-2-9(10)3-5-11/h8-9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUTYZMFRCNBCHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1OC2(CN3CCC2CC3)CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40274384 | |
| Record name | 2-Methylspiro[1,3-oxathiolane-5,3′-1-azabicyclo[2.2.2]octane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40274384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
In water, 4.1X10+4 mg/L at 25 °C /Estimated/ | |
| Record name | CEVIMELINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7286 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Cevimeline hydrochloride, a quinuclidine derivative of acetycholine, is a cholinergic agonist that bind to muscarinic receptors. In sufficient dosages, muscarinic agonists may cause increased exocrine (eg sweat, salivary) gland secretion and increased GI and urinary tract smooth muscle tone. Cevimeline exhibits a higher affinity for muscarinic receptors on lacrimal and salivary gland epithelium than for those on cardiac tissues. Cevimeline is structurally unrelated to other currently available drugs but is pharmacologically similar to pilocarpine, another oral cholinergic agonist that exerts predominantly muscarinic action. Both drug stimulate residual salivary gland tissues that are still functioning despite damage. | |
| Record name | CEVIMELINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7286 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Evoxac | |
CAS RN |
124620-88-8, 107233-08-9 | |
| Record name | 2′-Methylspiro[1-azabicyclo[2.2.2]octane-3,5′-[1,3]oxathiolane] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=124620-88-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylspiro[1,3-oxathiolane-5,3′-1-azabicyclo[2.2.2]octane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40274384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CEVIMELINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7286 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
Molecular weight: 244.79; white to off-white crystalline powder; melting point range: 201-203 °C; freely soluble in alcohol and chloroform; very soluble in water; virtually insoluble in ether; pH 4.6-5.6 for a 1% aqueous solution /Cevimeline hydrochloride/ | |
| Record name | CEVIMELINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7286 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



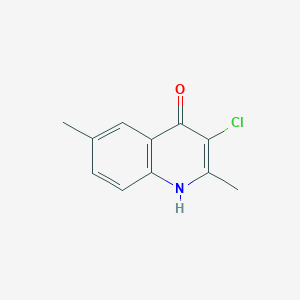
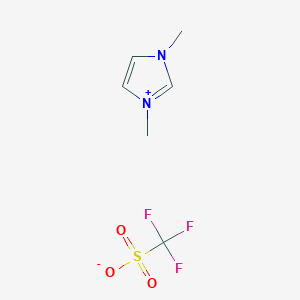
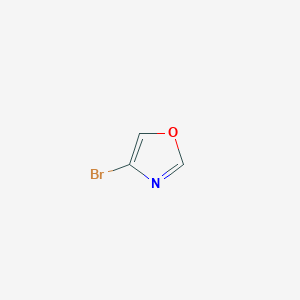
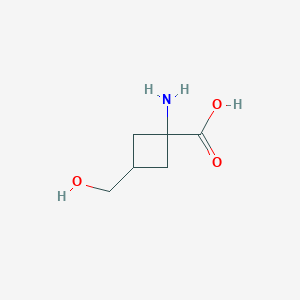
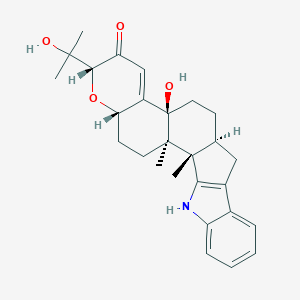
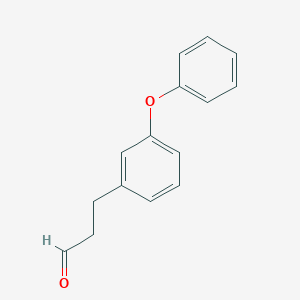
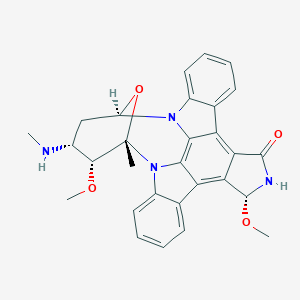
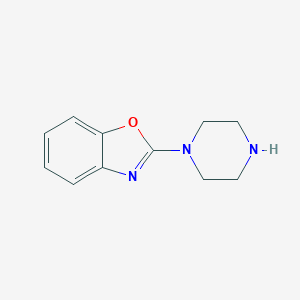
![Imidazo[1,2-a]pyrazin-8-amine](/img/structure/B40915.png)
